N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core linked to a substituted benzenesulfonamide moiety via an ethyl chain. The 4-chlorophenyl group at the pyridazinone ring and the 4-methoxy-2,3,5-trimethyl substitution on the benzenesulfonamide distinguish it from related compounds. These structural elements likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for pharmacological activity and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-14-13-20(15(2)16(3)22(14)30-4)31(28,29)24-11-12-26-21(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13,24H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHPMTVSVRPCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN3O3S
- Molecular Weight : 373.90 g/mol
The presence of a pyridazinone core, a chlorophenyl group, and a sulfonamide moiety contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones.
- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution is used to attach the chlorophenyl moiety.
- Amide Bond Formation : The final step involves coupling with 4-methoxy-2,3,5-trimethylbenzenesulfonamide using coupling agents like EDCI or DCC.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyridazinone scaffold demonstrate promising activity against various pathogens, including fungi and bacteria such as Mycobacterium tuberculosis .
Enzyme Inhibition
The sulfonamide group in this compound is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some bacterial dihydropteroate synthases. This inhibition mechanism is crucial for its potential use in treating bacterial infections .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar moieties may exhibit anti-inflammatory properties by modulating inflammatory pathways. The presence of methoxy and trimethyl groups may enhance these effects through better solubility and bioavailability .
The mechanism of action for this compound likely involves:
- Binding to Enzyme Active Sites : The compound may fit into active sites of target enzymes, inhibiting their function.
- Modulation of Receptor Activity : It may act on specific receptors involved in inflammation and infection pathways.
Case Studies
A review of literature reveals various case studies where similar compounds have been tested:
- Antifungal Activity : A study demonstrated that pyridazinone derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger .
- Tuberculosis Treatment : Another study highlighted the efficacy of related compounds against Mycobacterium tuberculosis, suggesting a potential role in developing new antitubercular agents .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide (CAS 921535-42-4)
This compound shares the pyridazinone-sulfonamide-ethyl backbone but differs in substituents:
- Pyridazinone substituent: 4-methoxyphenyl (vs. 4-chlorophenyl in the target compound).
- Benzenesulfonamide substituent : 4-methyl (vs. 4-methoxy-2,3,5-trimethyl).
- Molecular weight : 399.5 g/mol (vs. ~485–495 g/mol estimated for the target compound).
Key Implications :
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C23H23ClN3O4S | ~485–495 (estimated) | Pyridazinone: 4-chlorophenyl; Benzenesulfonamide: 4-methoxy-2,3,5-trimethyl |
| N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide (CAS 921535-42-4) | C20H21N3O4S | 399.5 | Pyridazinone: 4-methoxyphenyl; Benzenesulfonamide: 4-methyl |
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
This compound (Example 53, Patent US1201300459) shares the benzenesulfonamide group but features a pyrazolo-pyrimidine-chromenone core instead of pyridazinone.
- Structural Differences: The chromenone and pyrazolo-pyrimidine moieties introduce aromatic planar systems absent in the target compound.
- Molecular Weight : 589.1 g/mol (vs. ~485–495 g/mol for the target compound).
Key Implications :
- The chromenone system may confer distinct electronic properties and binding modes compared to pyridazinone-based compounds.
- Higher molecular weight and structural complexity could impact bioavailability and metabolic clearance .
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
These oxadiazine derivatives (–2) share the 4-chlorophenyl substituent but differ in core structure (1,3,5-oxadiazine vs. pyridazinone) and functional groups (trichloromethyl vs. sulfonamide).
- Synthetic Methods : Dehydrosulfurization using I2/Et3N highlights divergent pathways compared to sulfonamide coupling reactions .
- Pharmacological Relevance: Oxadiazines are often explored for antimicrobial activity, whereas sulfonamide-pyridazinone hybrids may target enzymes like carbonic anhydrases or kinases.
Q & A
Q. Q1: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from chlorinated aniline derivatives. For example:
Chlorination : 4-Methoxyaniline is chlorinated to form intermediates like 3-chloro-4-methoxyaniline .
Coupling : A pyridazinone core is formed via nucleophilic substitution or cyclization, followed by sulfonamide coupling.
Purification : Column chromatography or recrystallization is used to isolate intermediates and the final product.
Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and sulfonamide protons.
- C NMR confirms carbonyl (C=O, ~165–175 ppm) and methoxy groups (~55 ppm) .
- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm) and pyridazinone C=O (~1680 cm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents or unreacted precursors .
Advanced Research Questions
Q. Q3: How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
- Catalysts : Bases like KCO or NaH deprotonate the amine, accelerating sulfonamide bond formation .
- Temperature Control : Reactions are conducted at 60–80°C to balance kinetics and avoid decomposition .
Example Optimization :
In a study of analogous sulfonamides, increasing reaction time from 6 to 12 hours improved yields from 65% to 82% .
Q. Q4: How should researchers resolve contradictions in spectral data (e.g., ambiguous NH proton signals in NMR)?
Methodological Answer:
- Variable Temperature NMR : Heating the sample to 50°C can sharpen broad NH signals by reducing hydrogen bonding .
- 2D NMR Techniques : HSQC and HMBC correlate NH protons with adjacent carbons, resolving overlapping signals .
- Deuteration Exchange : Treating the compound with DO eliminates exchangeable NH protons, confirming their assignment .
Q. Q5: What experimental strategies are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/Temperature Stress Testing : Expose the compound to UV light (254 nm) or 40°C for 48 hours to simulate storage conditions .
Key Finding :
Pyridazinone derivatives degrade rapidly in acidic conditions (pH <3) due to lactam ring hydrolysis, necessitating enteric coatings for drug delivery .
Q. Q6: How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Dose-Response Curves : Calculate IC values across multiple concentrations to account for batch-to-batch variability .
- Structural Validation : Confirm compound purity and identity via X-ray crystallography (e.g., CCDC deposition for sulfonamide analogs) .
Q. Q7: What computational methods aid in predicting the compound’s reactivity or binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution in the pyridazinone ring to predict nucleophilic attack sites .
- Molecular Docking (AutoDock Vina) : Simulates binding to targets like cyclooxygenase-2 (COX-2) using crystal structures (PDB ID: 5KIR) .
Case Study :
DFT calculations for a related sulfonamide predicted regioselective alkylation at the pyridazinone N-2 position, later confirmed experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
